4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid
Description
Properties
CAS No. |
613657-35-5 |
|---|---|
Molecular Formula |
C10H11ClFNO4S |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
4-[(3-chloro-4-fluorophenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C10H11ClFNO4S/c11-8-6-7(3-4-9(8)12)18(16,17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15) |
InChI Key |
UDBFSPFEBYCLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCCC(=O)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 3-chloro-4-fluoroaniline with butanoic acid derivatives under specific conditions. One common method includes the use of sulfonyl chloride derivatives to introduce the sulfonyl group. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, making the compound useful in various therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
Compound A : (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS 331763-54-3)
- Structure : Features a 2,4-dichlorophenyl group instead of 3-chloro-4-fluorophenyl.
- Key Differences: The absence of a sulfonyl group and the presence of a secondary amine and hydrochloride salt distinguish it from the target compound.
Compound B : 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid (CAS sc-352144)
- Structure: Contains dual sulfonyl groups (4-chlorophenylsulfonyl and methylsulfonyl) on the butanoic acid chain.
- Key Differences : The methylsulfonyl group at position 4 introduces additional polarity, likely improving aqueous solubility compared to the target compound. However, steric hindrance from the dual sulfonyl groups may reduce binding efficiency in biological targets .
Compound C : 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid (CAS 1213-42-9)
- Structure : Substituted with a 4-methylphenylsulfonyl group.
- Key Differences: The methyl group reduces electronegativity and metabolic stability compared to halogenated analogs. This compound’s lower molecular weight (257.31 g/mol) and non-halogenated structure may result in weaker target affinity but improved synthetic accessibility .
Compound D : 4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS 161420-87-7)
Structural and Functional Comparison Table
Biological Activity
The compound 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid (CAS Number: 1009235-46-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C11H13ClFNO4S
- Molecular Weight : 341.81 g/mol
The compound features a butanoic acid backbone with a sulfonamide functional group attached to a chlorofluorophenyl moiety. This structural arrangement is critical for its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClFNO4S |
| Molecular Weight | 341.81 g/mol |
| CAS Number | 1009235-46-4 |
| Purity | ≥95% |
The biological activity of 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid primarily involves its interaction with carbonic anhydrase (CA) enzymes. These enzymes play a crucial role in various physiological processes, including pH regulation and gas exchange.
Recent studies indicate that the introduction of fluorine atoms into the aromatic ring enhances the binding affinity of sulfonamide compounds to CA, particularly CA IX, which is overexpressed in many cancers. The sulfonamide group acts as a competitive inhibitor, effectively reducing CA activity in pathological conditions such as cancer.
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrase IX :
- Fluorescent Probes for Cancer Imaging :
- Therapeutic Applications :
Table 2: Summary of Biological Activities
| Activity | Description |
|---|---|
| Carbonic Anhydrase Inhibition | Selective inhibition of CA IX; potential anti-cancer effects |
| Imaging Applications | Development of fluorescent probes for cancer visualization |
| Therapeutic Potential | Reduced viability in cancer cell lines expressing CA IX |
Q & A
Q. What are the standard synthetic routes for 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid?
The synthesis typically involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with an aminobutanoic acid derivative (e.g., 4-aminobutanoic acid) under basic conditions. Triethylamine is used to neutralize HCl generated during the sulfonamide bond formation. Purification is achieved via recrystallization or column chromatography. Reaction conditions (e.g., anhydrous solvents, stoichiometric ratios) are critical for high yields .
Q. What spectroscopic methods confirm the structural integrity of this compound?
- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, sulfonamide NH at δ 10–11 ppm). 13C NMR confirms carbon骨架, and 19F NMR detects fluorine substituents .
- IR Spectroscopy : Stretching vibrations for sulfonyl (S=O at ~1350–1150 cm⁻¹) and carboxylic acid (O-H at ~2500–3300 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 320.05) .
Q. How is the compound’s purity assessed during synthesis?
Purity is evaluated using HPLC (C18 column, acetonitrile/water mobile phase) or thin-layer chromatography (TLC, silica gel with UV visualization). Residual solvents are quantified via gas chromatography (GC) .
Advanced Research Questions
Q. How does the chloro-fluoro substitution pattern influence biological activity?
The 3-chloro-4-fluoro group enhances electron-withdrawing effects, stabilizing the sulfonamide moiety and improving interactions with enzymatic targets (e.g., carbonic anhydrase). Comparative studies with analogs (e.g., 4-methylphenyl or 4-bromophenyl derivatives) reveal higher inhibition constants (Ki) for the chloro-fluoro variant due to increased electronegativity and steric fit .
Q. What strategies resolve contradictions in reported IC50 values across pharmacological studies?
- Standardization : Use consistent assay conditions (pH 7.4, 37°C, and validated buffer systems).
- Reference Controls : Include well-characterized inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to calibrate results.
- Orthogonal Assays : Validate findings using complementary methods (e.g., isothermal titration calorimetry vs. enzymatic activity assays) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Backbone Modifications : Replace the butanoic acid with shorter (propanoic) or longer (pentanoic) chains to assess steric effects.
- Substituent Screening : Test halogen variants (e.g., Br, I) at the 3- and 4-positions to balance lipophilicity and binding affinity.
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase) .
Methodological Guidance
Q. How to design experiments assessing metabolic stability?
- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic interactions .
Q. What computational tools predict the compound’s physicochemical properties?
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity.
- pKa Prediction : SPARC or MarvinSuite models acid dissociation constants for the sulfonamide (-SO2NH-) and carboxylic acid groups .
Notes
- Advanced Applications : Explore fluorinated analogs for PET imaging probes due to 18F isotopic labeling potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
